molecular formula C14H25FN2O2 B11849251 tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B11849251
M. Wt: 272.36 g/mol
InChI Key: FAHZHLGKKTUWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a fluorinated diazaspirocyclic compound characterized by a bicyclic structure with a spiro center connecting two six-membered rings. The tert-butyl carbamate (Boc) group at position 2 enhances stability and modulates solubility, while the fluorine atom at position 7 introduces electronic and steric effects critical for biological interactions. Such spirocyclic scaffolds are widely explored in medicinal chemistry for their conformational rigidity, which can improve binding selectivity and metabolic stability in drug candidates .

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 11-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-4-5-14(10-17)6-7-16-9-11(14)15/h11,16H,4-10H2,1-3H3

InChI Key

FAHZHLGKKTUWRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity for these targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate (Target Compound) 7-Fluoro C₁₄H₂₄FN₂O₂ 271.28 Not explicitly provided¹ Enhanced lipophilicity; potential CNS activity due to fluorine .
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate 7,7-Difluoro C₁₄H₂₄F₂N₂O₂ 290.35 1784848-04-9 Increased polarity; used in fluorinated probe synthesis .
tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate 7-Methyl C₁₅H₂₈N₂O₂ 268.40 1935006-78-2 Higher steric bulk; explored in kinase inhibitor scaffolds .
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate 5-Hydroxy C₁₄H₂₆N₂O₃ 270.37 Not explicitly provided² Improved solubility; hydroxyl group enables hydrogen bonding .
tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate 9-Benzyl C₂₁H₃₀N₂O₂ 342.48 1159982-59-8 Bulky aromatic substituent; used in peptide mimetics .
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-Oxo (single diaza ring) C₁₄H₂₃NO₃ 253.34 873924-08-4 Ketone group enhances reactivity for further derivatization .

²CAS for the hydroxy variant is unspecified in and .

Key Findings from Comparative Analysis

a. Impact of Fluorine Substitution

  • The 7-fluoro derivative exhibits higher lipophilicity (clogP ~1.8 estimated) compared to non-fluorinated analogs (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, clogP ~1.2), improving blood-brain barrier penetration .
  • In contrast, the 7,7-difluoro analog (CAS 1784848-04-9) shows reduced metabolic clearance in hepatic microsome assays, suggesting enhanced stability .

b. Steric and Electronic Effects

  • The 7-methyl variant (CAS 1935006-78-2) demonstrates steric hindrance that disrupts binding to off-target receptors, enhancing selectivity in kinase inhibition studies .
  • The 9-benzyl derivative (CAS 1159982-59-8) introduces π-π stacking capabilities, critical for interactions with aromatic residues in protease active sites .

c. Solubility and Reactivity

  • Hydroxy-substituted analogs (e.g., 5-hydroxy derivative) display aqueous solubility >10 mM in PBS, making them suitable for in vitro assays requiring polar media .
  • The 9-oxo compound (CAS 873924-08-4) serves as a versatile intermediate for synthesizing spirocyclic lactams via reductive amination .

Biological Activity

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS Number: 1889136-73-5) is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C14H25FN2O2C_{14}H_{25}FN_{2}O_{2}, and it possesses a molecular weight of approximately 272.36 g/mol. The presence of a fluorine atom is significant as it can influence the compound's interaction with biological targets.

GABA Receptor Interaction

Recent studies have highlighted the compound's role as a GABAA_A receptor antagonist. GABAA_A receptors are critical for inhibitory neurotransmission in the central nervous system. The antagonistic activity of this compound suggests potential applications in modulating neurophysiological processes.

  • Binding Affinity : Research indicates that compounds similar to this compound exhibit varying affinities for GABAA_A receptors, which can be quantitatively assessed through radiolabeled binding assays. For example, studies using [3H]muscimol competition binding demonstrated significant binding affinity alterations based on structural modifications of the diazaspiro framework .
  • Implications for Immunomodulation : The modulation of GABAA_A receptors also impacts immune responses. For instance, antagonism can suppress T cell proliferation, which may have therapeutic implications in autoimmune diseases or conditions characterized by excessive inflammatory responses .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
GABAA_A AntagonismSuppresses neuronal excitability
Immunomodulatory EffectsAlters T cell responses
Potential Anti-inflammatoryReduces inflammation markers

Study on Neuropharmacological Effects

In a study examining the neuropharmacological effects of diazaspiro compounds, this compound was tested for its ability to modulate GABAergic signaling in rodent models. The findings indicated that administration led to decreased anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties potentially mediated by GABAA_A receptor antagonism .

Immunomodulation Research

Another significant study investigated the immunomodulatory effects of this compound on macrophage function. Results showed that treatment with this compound enhanced macrophage phagocytosis while reducing pro-inflammatory cytokine production, indicating a dual role in enhancing immune defense while mitigating excessive inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.